molecular formula C40H40F6IrN4P B13914052 ) bis [2-(4-tert-butyL

) bis [2-(4-tert-butyL

Cat. No.: B13914052
M. Wt: 914.0 g/mol
InChI Key: JBALAFUSTDWDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound bis[2-(4-tert-butyl)phen]ethylphosphine sulfide is a relatively new chemical entity that has garnered attention due to its unique structural and chemical properties. It is synthesized from 4-tert-butyl styrene, red phosphorus, and elemental sulfur . The compound features a phosphorus atom that is four-coordinated, making it an interesting subject for various chemical studies .

Chemical Reactions Analysis

Types of Reactions

Bis[2-(4-tert-butyl)phen]ethylphosphine sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can be performed to revert the compound to its original state or to form new derivatives.

    Substitution: The compound can undergo substitution reactions, particularly involving the phosphorus atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives .

Mechanism of Action

The mechanism of action of bis[2-(4-tert-butyl)phen]ethylphosphine sulfide involves its interaction with molecular targets through its phosphorus atom. The compound can act as a nucleophile, participating in various addition and substitution reactions. Its ability to form stable complexes with metals makes it a valuable ligand in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[2-(4-tert-butyl)phen]ethylphosphine sulfide is unique due to its four-coordinated phosphorus atom and its ability to form stable complexes with metals. This makes it particularly valuable in coordination chemistry and catalysis .

Properties

Molecular Formula

C40H40F6IrN4P

Molecular Weight

914.0 g/mol

IUPAC Name

2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate

InChI

InChI=1S/2C15H16N.C10H8N2.F6P.Ir/c2*1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*4-7,9-11H,1-3H3;1-8H;;/q2*-1;;-1;+3

InChI Key

JBALAFUSTDWDMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.